molecular formula C13H24N2O5 B3101588 D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- CAS No. 139601-17-5

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Cat. No.: B3101588
CAS No.: 139601-17-5
M. Wt: 288.34 g/mol
InChI Key: RXWAYSHEJZXKQQ-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- (CAS RN: 139601-17-5) is a dipeptide derivative featuring a tert-butoxycarbonyl (Boc) protecting group. Its structure consists of D-valine linked to L-alanine via a peptide bond, with the Boc group attached to the N-terminus of the alanine residue. The Boc group serves as a temporary protecting agent in solid-phase peptide synthesis (SPPS), shielding the amino group during coupling reactions . This compound is notable for its stereochemical configuration, incorporating a D-amino acid (valine), which is less common in natural peptides but often employed to enhance metabolic stability and resistance to enzymatic degradation in therapeutic peptides .

The molecular formula is inferred as C₁₃H₂₄N₂O₅ (calculated molecular weight: ~288.3 g/mol) based on its structural components: Boc (C₅H₉O₂), L-alanine (C₃H₇NO₂), and D-valine (C₅H₁₁NO₂) . Its applications span pharmaceutical research, particularly in synthesizing non-natural peptides and peptidomimetics for drug discovery.

Properties

IUPAC Name

(2R)-3-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5/c1-7(2)9(11(17)18)15-10(16)8(3)14-12(19)20-13(4,5)6/h7-9H,1-6H3,(H,14,19)(H,15,16)(H,17,18)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWAYSHEJZXKQQ-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- typically involves the protection of the amino group of valine using a tert-butoxycarbonyl (Boc) group. This is followed by coupling with L-alanine under specific reaction conditions. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high purity and yield of the final product. The process is optimized to minimize side reactions and maximize the efficiency of the coupling reactions .

Chemical Reactions Analysis

Types of Reactions

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, yielding the free amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected valine derivatives, oxidized products, and substituted valine compounds .

Scientific Research Applications

Peptide Synthesis

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is primarily utilized in peptide synthesis. The Boc protecting group allows for selective reactions during the coupling process with other amino acids. This compound can be incorporated into peptides to enhance their stability and bioactivity.

Medicinal Chemistry

The compound has potential therapeutic applications due to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it may influence various cellular pathways, making it a candidate for drug development targeting metabolic disorders and other diseases.

D-Valine derivatives have been studied for their biological activities, including anti-inflammatory and anti-cancer properties. The interaction of D-Valine with biological targets can lead to significant physiological responses, which are crucial for developing new therapeutic agents.

Case Study 1: Peptide Therapeutics

A study explored the synthesis of peptides using D-Valine as a building block. The research demonstrated enhanced stability and bioactivity of the resulting peptides compared to those synthesized without D-Valine derivatives. This illustrates the compound's role in developing effective peptide-based therapeutics.

Case Study 2: Anti-Cancer Research

In vitro studies have shown that D-Valine derivatives exhibit anti-cancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways that control cell survival and proliferation.

Mechanism of Action

The mechanism of action of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The table below summarizes key structural differences between the target compound and analogous Boc-protected peptides:

Compound Name CAS RN Molecular Formula Molecular Weight Protecting Group Amino Acid Sequence Key Properties
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- 139601-17-5 C₁₃H₂₄N₂O₅ 288.3 Boc L-Ala-D-Val Stereochemically distinct D-valine residue
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2,5-dioxo-1-pyrrolidinyl ester 3392-12-9 C₁₄H₂₂N₂O₆ 314.33 Boc + succinimidyl ester L-Val Activated ester for peptide coupling; melting point: 128–129°C
Boc-Ala-Pro-OH C₁₃H₂₂N₂O₅ 286.33 Boc L-Ala-L-Pro Proline introduces conformational rigidity
L-Leucine, N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-D-valyl]- 139601-18-6 C₁₉H₃₅N₃O₆ 401.5 Boc L-Ala-D-Val-L-Leu Tripeptide with predicted boiling point: 639.7°C

Key Observations:

Stereochemistry: The target compound’s D-valine contrasts with the L-valine in CAS 3392-12-9 . D-amino acids are strategically used to evade proteolytic cleavage, enhancing peptide stability .

Functional Groups : The succinimidyl ester in CAS 3392-12-9 is an activated form for efficient coupling, unlike the free carboxylic acid in the target compound .

Amino Acid Composition: Boc-Ala-Pro-OH () contains proline, which imposes structural constraints due to its cyclic side chain, whereas valine in the target compound offers flexibility .

Physical Properties

  • Melting Points : The succinimidyl ester derivative (CAS 3392-12-9) has a well-defined melting point (128–129°C), while the target compound’s physical state is likely a viscous oil or low-melting solid due to its lack of crystalline functional groups .
  • Solubility : Boc-protected peptides are typically soluble in organic solvents (e.g., DCM, DMF) but poorly soluble in water. Bulky tert-butoxy groups enhance lipophilicity .

Biological Activity

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- is a chemical compound with the molecular formula C13H24N2O5C_{13}H_{24}N_{2}O_{5}. This compound is a derivative of valine, an essential amino acid, and is often utilized in various scientific research applications due to its unique properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- includes a tert-butoxycarbonyl (Boc) protecting group attached to the valine moiety. This modification enhances its stability and solubility in organic solvents, making it suitable for peptide synthesis and other biochemical applications.

PropertyValue
Molecular FormulaC13H24N2O5C_{13}H_{24}N_{2}O_{5}
Molecular Weight288.34 g/mol
Melting PointNot specified
DensityNot specified
SolubilitySoluble in organic solvents

D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- exhibits biological activity primarily through its interaction with enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to significant changes in cellular pathways and physiological responses.

Research Applications

The compound has several applications in scientific research:

  • Peptide Synthesis : It serves as a building block in peptide synthesis, enabling the formation of complex peptides that can be used for therapeutic purposes.
  • Protein Structure Studies : D-Valine derivatives are often used in studies involving protein structure and function, particularly in understanding how amino acid modifications affect protein interactions.
  • Drug Development : There is potential for D-Valine derivatives to be developed into peptide-based drugs targeting specific diseases.

Case Studies

Recent studies have highlighted the importance of D-Valine derivatives in various fields:

  • Peptide Therapeutics : Research has shown that peptides containing D-Valine residues exhibit enhanced stability against enzymatic degradation compared to their L-amino acid counterparts. This property makes them attractive candidates for drug development.
  • Muscle Recovery : A study published in "Critical Reviews in Food Science and Nutrition" indicated that amino acid derivatives like D-Valine are beneficial as ergogenic dietary substances, influencing muscle recovery and performance during exercise .
  • Cancer Research : Some derivatives of D-Valine have been investigated for their potential role in cancer therapy, where they may interfere with tumor growth by modulating metabolic pathways .

Comparative Analysis

To understand the uniqueness of D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-, it is useful to compare it with similar compounds:

Compound NameStructureUnique Features
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-Similar valine structureDifferent amino acid sequence
D-Valine, N-[N-(tert-butoxycarbonyl)-L-prolyl]-Proline residue instead of alanineAltered interaction profile
D-Valine, N-[N-[N-[N-[(1,1-dimethylethoxy)carbonyl]-D-alany]]]Complex derivative with multiple residuesIncreased complexity may enhance biological activity

Q & A

Q. What are the recommended synthetic methods for producing D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl- with high enantiomeric purity?

  • Methodological Answer : The compound is synthesized via sequential Boc (tert-butoxycarbonyl) protection and coupling reactions. For the L-alanine moiety, the Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF or DCM). D-Valine is then coupled using carbodiimide reagents (e.g., DCC or EDC) with HOBt to minimize racemization. Chiral purity is ensured by using enantiomerically pure starting materials and monitoring via chiral HPLC (e.g., Chiralpak® columns) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl) and peptide bond formation (amide protons at δ 6.5–8.5 ppm).
  • IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretching for Boc and amide bonds) and ~3300 cm⁻¹ (N-H stretching).
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion ([M+H]⁺ or [M+Na]⁺) and fragments (e.g., loss of Boc group, m/z ~100) .

Q. What storage conditions are critical for maintaining the stability of this Boc-protected dipeptide?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group. Lyophilized powders are stable for >2 years, while solutions in DMF or DCM should be used within 1 week to avoid degradation .

Advanced Research Questions

Q. What strategies mitigate racemization during coupling of D-Valine with Boc-L-alanine derivatives?

  • Methodological Answer : Racemization is minimized by:
  • Using low temperatures (0–4°C) during activation/coupling.
  • Employing coupling agents like HOBt/oxyma with DIC, which reduce epimerization.
  • Limiting reaction time (<2 hours) and avoiding basic conditions. Post-reaction analysis via Marfey’s reagent derivatization confirms stereochemical integrity .

Q. How does the steric hindrance of the Boc group influence reactivity in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The bulky Boc group reduces coupling efficiency by ~15–20% compared to Fmoc-protected analogs. To optimize:
  • Use double coupling protocols with excess activated amino acid (3–5 eq).
  • Incorporate microwave-assisted synthesis to enhance diffusion in resin pores.
  • Monitor completion via Kaiser test or FT-IR for free amine detection .

Q. What analytical approaches detect diastereomeric impurities in this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralcel OD-H) with hexane/IPA gradients. Diastereomers elute at distinct retention times (ΔRT ≥1.5 min).
  • LC-MS/MS : MRM transitions specific to the target ion and its impurities (e.g., m/z 389 → 272 for the parent ion vs. m/z 389 → 256 for impurities) .

Q. How can solvent systems be optimized for reverse-phase HPLC purification?

  • Methodological Answer : A gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) is effective:
  • Start at 5% B, ramp to 70% B over 30 minutes (C18 column, 5 µm, 250 × 4.6 mm).
  • Adjust pH to 2.5–3.0 to enhance peak symmetry. For preparative HPLC, use a 20 µm C18 column with a flow rate of 15 mL/min .

Q. What computational methods predict the conformational behavior of peptides containing this D-Valine derivative?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS or AMBER) with force fields like CHARMM36 model steric effects of D-Valine. Key parameters:
  • Solvation in explicit water (TIP3P model).
  • 100-ns trajectories to assess β-sheet or helical propensity.
  • Ramachandran plots to identify disallowed conformers .

Q. How does D-Valine incorporation affect enzymatic stability in synthetic peptides?

  • Methodological Answer : D-Valine increases proteolytic resistance by 50–80% compared to L-isoforms. Validate via:
  • Incubation with trypsin/chymotrypsin (37°C, pH 7.4).
  • LC-MS quantification of intact peptide over 24 hours.
  • Circular dichroism (CD) to confirm retained secondary structure .

Q. What are the challenges in synthesizing cyclic peptides using this compound?

  • Methodological Answer :
    Cyclization via lactamization or olefin metathesis requires:
  • Orthogonal protection (e.g., Alloc for lysine side chains).
  • High-dilution conditions (0.01–0.1 mM) to favor intramolecular reactions.
  • Post-cyclization Boc deprotection with TFA/DCM (1:1 v/v) for 1 hour. Purity is assessed via MALDI-TOF and 2D NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-
Reactant of Route 2
Reactant of Route 2
D-Valine, N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.